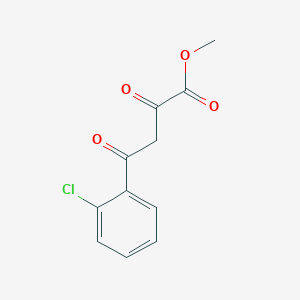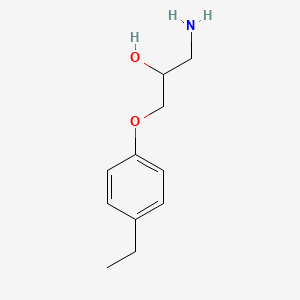
1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol" is a chemical entity that shares structural similarities with various synthesized aminomethoxy derivatives of phenoxy-substituted propanols. These compounds have been studied for their potential applications in medicine and industry due to their antimicrobial properties and adrenolytic activity. For instance, aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane have been synthesized and shown to be effective antiseptics against bacteria and fungi, surpassing the efficiency of some currently used medical antimicrobials . Similarly, aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl) propane have been synthesized and tested as antimicrobial additives for lubricating oils, demonstrating the ability to suppress microorganism activity .
Synthesis Analysis
The synthesis of related compounds involves the condensation of phenoxy-substituted propanols with formaldehyde and secondary aliphatic or heterocyclic amines. This process yields aminomethoxy derivatives with high efficiency, as evidenced by the 69–77% yields reported for the derivatives of 1-phenoxy-3-(propylsulfanyl)propane . The synthesis of (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has also been described, highlighting the versatility of the synthetic approach for producing compounds with varying pharmacological activities .
Molecular Structure Analysis
The molecular structure of these compounds has been confirmed through various analytical techniques, including elemental analyses, IR, 1H and 13C NMR spectra, and mass spectrometry . Additionally, X-ray diffraction analysis has been used to determine the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, revealing details about their conformation in different crystalline environments .
Chemical Reactions Analysis
While the abstracts provided do not detail specific chemical reactions involving "1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol," they do discuss the reactivity of structurally related compounds. For example, the aminomethoxy derivatives synthesized in the studies have been tested for their biological activities, which can be considered a form of chemical interaction or reaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their structural analysis and biological activity. The antimicrobial properties suggest that these compounds are biologically active and can interact with microbial cells effectively . The adrenolytic activity of the synthesized enantiomers indicates that these compounds can interact with adrenergic receptors, affecting blood pressure and heart rhythm . The crystallographic studies provide insights into the solid-state properties of the compounds, such as their conformation and hydrogen-bonding patterns, which are crucial for understanding their behavior in different environments .
Propiedades
IUPAC Name |
1-amino-3-(4-ethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-9-3-5-11(6-4-9)14-8-10(13)7-12/h3-6,10,13H,2,7-8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWCZHYXSNPMKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377886 |
Source


|
| Record name | 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol | |
CAS RN |
63273-71-2 |
Source


|
| Record name | 1-Amino-3-(4-ethylphenoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63273-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

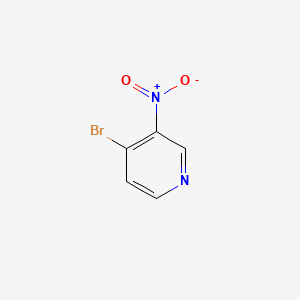
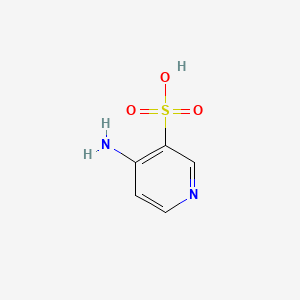
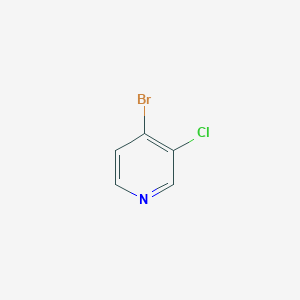

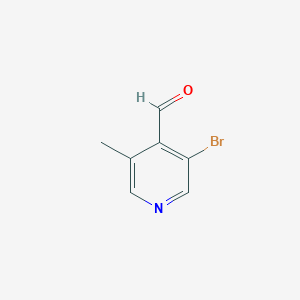
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol](/img/structure/B1272060.png)
![(5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol](/img/structure/B1272061.png)
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B1272068.png)
![1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]-tetradecane-11-carboxylic acid](/img/structure/B1272069.png)
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1272070.png)
![3-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1272073.png)
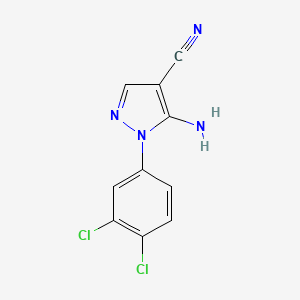
![2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile](/img/structure/B1272076.png)
